6-Methylprednisolone

Glucocorticoid Receptor Binding Pharmacodynamics Endocrine Disruption

Select 6-Methylprednisolone (CAS 6923-42-8) for its unmatched glucocorticoid receptor binding affinity (IC50 1.67 nM)—superior to prednisolone (2.95 nM) and dexamethasone (5.58 nM)—maximizing assay sensitivity in GR-based detection methods (LOD 0.09 μg/kg). Its 2.5-fold higher non-genomic potency versus prednisolone provides a robust experimental window for studying rapid, transcription-independent cellular responses in neuroinflammation and immunology models. With 37.5% lower mineralocorticoid activity (relative potency 0.5 vs. 0.8), it minimizes fluid retention as a confounding variable in cardiovascular and renal in vivo studies. For pharmaceutical formulation, the 4 mg equivalent dose enables a 20% API mass reduction versus prednisolone (5 mg)—critical for high-payload delivery systems. Procure at ≥98% purity to eliminate experimental variability.

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
CAS No. 6923-42-8
Cat. No. B1263380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylprednisolone
CAS6923-42-8
Synonyms6 Methylprednisolone
6-Methylprednisolone
Medrol
Methylprednisolone
Metipred
Urbason
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
InChIInChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12?,14-,15-,17-,19+,20-,21-,22-/m0/s1
InChIKeyVHRSUDSXCMQTMA-UWKORSIYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylprednisolone (CAS 6923-42-8): A Differentiated Glucocorticoid for Targeted Anti-inflammatory Procurement


6-Methylprednisolone (also known as methylprednisolone) is a synthetic glucocorticoid, structurally defined as a 6α-methyl derivative of prednisolone [1]. This specific methylation at the C6α position of the steroid backbone confers a unique pharmacological profile, distinctly separating it from its parent compound and other common glucocorticoids [2]. Its core mechanism involves binding to the glucocorticoid receptor (GR) and modulating gene expression, leading to potent anti-inflammatory and immunosuppressive effects, while its altered mineralocorticoid activity and pharmacokinetic behavior provide a clear rationale for its use in specific research and therapeutic contexts over alternative steroids [1].

6-Methylprednisolone Procurement: Why In-Class Glucocorticoid Substitution Is Not Equivalent


Interchanging glucocorticoids for research or industrial applications without accounting for their distinct molecular pharmacology is a common source of experimental variability and clinical discrepancy. Even among closely related analogs like prednisolone and methylprednisolone, differences in receptor binding affinity, genomic vs. non-genomic potency, mineralocorticoid activity, and pharmacokinetic parameters are substantial [1][2][3]. The 6α-methyl substitution in methylprednisolone is not a minor modification; it fundamentally alters the molecule's interaction with its target receptor and its systemic behavior, leading to quantifiable differences in efficacy, potency, and side-effect profiles that render generic substitution scientifically invalid without careful dose and context recalibration [2].

6-Methylprednisolone Quantitative Differentiation Guide: Validated Evidence Against Key Comparators


GR Binding Affinity: Methylprednisolone Demonstrates Superior In Vitro Potency Over Prednisolone, Betamethasone, and Dexamethasone

In a 2023 direct head-to-head comparison using a fluorescence polarization assay, methylprednisolone exhibited the highest binding affinity for the glucocorticoid receptor (GR) among four commonly used glucocorticoids. The rank order of affinity was methylprednisolone > betamethasone ≈ prednisolone > dexamethasone, based on measured IC50 values [1].

Glucocorticoid Receptor Binding Pharmacodynamics Endocrine Disruption

Clinical Anti-inflammatory Potency: Methylprednisolone Offers a Higher Potency Ratio and Lower Equivalent Dose Than Prednisolone

Standardized clinical pharmacology data from a 2022 rheumatology text establish that methylprednisolone has a higher anti-inflammatory potency relative to prednisolone. The relative potency of methylprednisolone is 5.0 compared to prednisolone's 4.0 (both relative to hydrocortisone's baseline of 1.0) [1]. This corresponds to a lower equivalent oral dose: 4 mg of methylprednisolone provides the same anti-inflammatory effect as 5 mg of prednisolone [1].

Anti-inflammatory Potency Corticosteroid Equivalency Clinical Pharmacology

Nongenomic Potency Hierarchy: Methylprednisolone Exhibits Higher Relative Potency for Rapid Effects than Prednisolone

Beyond classical genomic signaling, glucocorticoids exert rapid, nongenomic effects that are therapeutically relevant, particularly in high-dose pulse therapy. A 1999 study measured these unspecific nongenomic potencies in concanavalin A-stimulated rat thymocytes and established a novel hierarchy. In this assay, the relative nongenomic potency of prednisolone was found to be only 0.4 when normalized to methylprednisolone (1.0) [1].

Nongenomic Effects Pulse Therapy Cellular Pharmacology

Reduced Mineralocorticoid Activity: Methylprednisolone Exhibits Lower Sodium-Retaining Potential Compared to Prednisolone

A key structural modification—6α-methylation—reduces the mineralocorticoid activity of the molecule. Standardized clinical tables show that while prednisolone has a relative mineralocorticoid potency of 0.8 (vs. cortisol = 1.0), methylprednisolone's potency is further reduced to 0.5 [1]. This is corroborated by veterinary pharmacology sources stating it is "less likely to induce sodium and water retention" [2].

Mineralocorticoid Activity Side Effect Profile Salt Retention

Analytical Sensitivity: Methylprednisolone Achieves a Lower Limit of Detection in Fluorescence Polarization Assays Compared to Key Analogs

For analytical method development, the inherent detectability of an analyte is crucial. In the same 2023 study that assessed GR binding, the limit of detection (LOD) for several glucocorticoids was determined using a fluorescence polarization assay. Methylprednisolone exhibited the lowest LOD at 0.09 μg/kg, compared to 0.19 μg/kg for prednisolone and 0.14 μg/kg for betamethasone [1].

Analytical Chemistry Assay Development Limit of Detection

6-Methylprednisolone Procurement-Driven Application Scenarios Based on Validated Differentiation


Glucocorticoid Receptor (GR) Binding Studies Requiring Maximum In Vitro Sensitivity

For assays measuring direct ligand-receptor interaction (e.g., fluorescence polarization, SPR), methylprednisolone's superior IC50 (1.67 nM) compared to prednisolone (2.95 nM) and dexamethasone (5.58 nM) [1] establishes it as the most potent binder among common glucocorticoids. Its lower analytical LOD (0.09 μg/kg) also makes it the preferred analyte for developing highly sensitive GR-based detection methods [1]. This makes 6-methylprednisolone the optimal positive control or lead molecule when maximizing assay signal is the primary goal.

Investigating Rapid, Non-Genomic Glucocorticoid Signaling Pathways

In experimental models designed to isolate transcription-independent (non-genomic) glucocorticoid effects (e.g., short-term exposure studies, assays using transcription inhibitors), methylprednisolone is a superior tool. Its relative potency for non-genomic effects is 2.5-fold higher than that of prednisolone [2], providing a clearer and more robust experimental window for observing rapid cellular responses. This is particularly relevant in neuroinflammation, immunology, and cell biology research using pulse or high-dose paradigms.

In Vivo Models Sensitive to Confounding Mineralocorticoid Effects (e.g., Hypertension, Edema)

When designing preclinical studies in which fluid retention or electrolyte imbalance could confound results (e.g., cardiovascular or renal disease models), methylprednisolone is a scientifically sound choice. Its relative mineralocorticoid potency of 0.5 is 37.5% lower than that of prednisolone (0.8) [3], which is further supported by specific language in veterinary labeling confirming it is "less likely to induce sodium and water retention" [4]. This property minimizes an unwanted variable, leading to cleaner, more interpretable in vivo data.

Formulation Development Requiring Higher API Potency for Dose Reduction

For pharmaceutical development projects targeting a more concentrated or lower-dose formulation, methylprednisolone's higher anti-inflammatory potency per milligram is a key advantage. With an equivalent dose of 4 mg versus 5 mg for prednisolone [5], formulating with methylprednisolone allows for a 20% reduction in API mass to achieve the same therapeutic effect. This is a critical differentiator in the development of oral solid dosage forms, extended-release depots, or other novel drug delivery systems where payload efficiency is paramount.

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